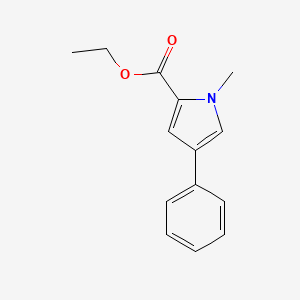

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 1-methyl-4-phenylpyrrole-2-carboxylate |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)13-9-12(10-15(13)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |

InChI Key |

GOXCHQNRNJIOLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrrole core with appropriate substitution.

- Introduction of the ethyl ester group at the 2-position.

- N-methylation of the pyrrole nitrogen.

- Installation of the phenyl group at the 4-position.

Several synthetic routes have been reported, often involving multi-step sequences including Sonogashira coupling, base-mediated cyclization, and alkylation reactions.

Method Based on Sonogashira Coupling and Base-Mediated Cyclization

A robust and general method for synthesizing 2,3,4-trisubstituted 1H-pyrroles, including this compound, was reported by a research group using a tandem Sonogashira coupling followed by base-promoted cyclization with isocyanides.

- Starting Materials: Ynone derivatives (e.g., ethyl propiolate derivatives) prepared via Sonogashira coupling.

- Cyclization: Reaction of ynones with isocyanides in the presence of a strong base such as potassium tert-butoxide (tBuOK) in DMSO at room temperature.

- Purification: Work-up includes extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.

Reaction Conditions and Yields:

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | tBuOK (2.0 eq) | DMSO | 25 | 0.15 | 73 |

| 2 | LiOtBu (2.0 eq) | DMSO | 25 | 0.15 | 68 |

| 3 | KOH (2.0 eq) | DMSO | 25 | 0.15 | 60 |

Note: The reaction is sensitive to the choice of base and solvent, with DMSO and tBuOK providing optimal yields.

N-Methylation of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

After synthesizing Ethyl 4-phenyl-1H-pyrrole-2-carboxylate, N-methylation is performed to obtain this compound.

- The pyrrole ester is treated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents like DMF.

- Reaction temperature is maintained between room temperature and 60 °C.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- The product is isolated by extraction and purified by column chromatography.

This approach is commonly used for selective N-alkylation of pyrroles without affecting the ester functionality.

Alternative Route via N-Benzylation and Suzuki Coupling

A related synthetic approach involves:

- Starting from Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

- N-Benzylation with substituted benzyl chlorides in the presence of cesium carbonate in DMF.

- Suzuki coupling of the N-benzylated intermediate with phenylboronic acid catalyzed by Pd(dppf)Cl2 in 1,4-dioxane.

- Hydrolysis and further functional group transformations as needed.

Analysis of Preparation Methods

Reaction Efficiency and Yields

- The Sonogashira coupling followed by base-mediated cyclization provides a rapid and high-yielding route to the pyrrole core with diverse substituents.

- Yields for the cyclization step typically range from 60% to 80%, depending on base and solvent choice.

- N-Methylation steps generally proceed in moderate to good yields (60–85%), with careful control of reaction conditions to avoid over-alkylation.

Purity and Characterization

- Products are characterized by melting point, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures yields analytically pure compounds.

- Crystallographic data for similar pyrrole derivatives confirm the substitution pattern and molecular structure.

Data Tables Summarizing Key Experimental Outcomes

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sonogashira coupling | Pd catalyst, ethyl propiolate, base | 75–85 | Formation of ynone intermediate |

| Base-mediated cyclization | tBuOK, DMSO, 25 °C, 0.15 h | 68–73 | Formation of substituted pyrrole |

| N-Methylation | MeI, Cs2CO3, DMF, 60 °C, 6 h | 60–80 | Selective N-methylation |

| Purification | Silica gel chromatography | - | Hexane/ethyl acetate solvent system |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

Oxidation: Produces pyrrole-2-carboxylic acids.

Reduction: Yields alcohol derivatives.

Substitution: Forms halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The exact mechanism of action of ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrrole ring significantly alter molecular properties. Key analogs and their distinctions are summarized below:

Key Findings :

- The 1-methyl group in the target compound reduces ring acidity compared to unsubstituted pyrroles, enhancing stability under basic conditions .

- Phenyl and nitro substituents at the 4-position introduce contrasting electronic effects: phenyl contributes π-conjugation, while nitro groups polarize the ring, affecting reactivity in cross-coupling reactions .

Analog-Specific Routes:

- Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate : Synthesized via palladium-catalyzed cross-coupling (e.g., using 2,4-dimethoxyphenylboronic acid) with yields up to 95% .

- Ethyl 4-chloro-1H-pyrrole-2-carboxylate : Prepared via electrophilic chlorination, requiring precise temperature control to avoid over-halogenation .

Reactivity Comparison :

Structural and Crystallographic Insights

X-ray crystallography and computational modeling highlight structural differences:

Validation Tools :

- SHELX software and density functional theory (DFT) calculations confirm structural integrity and electronic properties.

Biological Activity

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound is particularly interesting due to its structural properties that allow it to interact with various biological targets.

Target Interactions

this compound interacts with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to various biochemical responses in cells.

Biochemical Pathways

The compound influences several biochemical pathways, primarily through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes.

- Signal Transduction Modulation : Alters cellular signaling pathways that regulate gene expression and cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Pyrrole derivatives have also demonstrated cytotoxic effects against different cancer cell lines. This compound has been studied for its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, showcasing its effectiveness compared to standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound may induce cell cycle arrest and apoptosis through intrinsic pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.